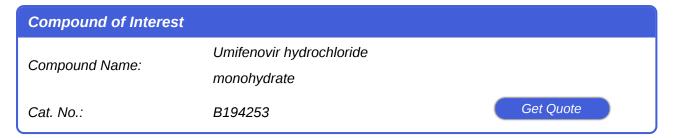


The Discovery and Development of Arbidol (Umifenovir): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbidol (Umifenovir) is a broad-spectrum antiviral agent with a unique mechanism of action that has been a cornerstone of influenza treatment and prophylaxis in Russia and China for decades. This technical guide provides an in-depth overview of the discovery, development, and core scientific principles of Arbidol. It covers the historical context of its synthesis, its primary antiviral mechanism of fusion inhibition, preclinical and clinical efficacy data, immunomodulatory effects, and detailed experimental protocols for key assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiviral drug development.

Discovery and Developmental History

Arbidol was first synthesized in 1973 at the S. Ordzhonikidze All-Union Scientific-Research Institute for Pharmaceutical Chemistry in the Soviet Union.[1] The invention is credited to a team of Russian scientists led by Robert Nikolaevich Glushkov.[1] The drug was developed as part of a state-sponsored program to create novel antiviral agents.

Following its initial synthesis, Arbidol underwent extensive preclinical and clinical evaluation. It was first marketed in Russia in 1993 for the prophylaxis and treatment of influenza A and B







virus infections.[2][3] Subsequently, its use was expanded to include other acute respiratory viral infections. In 2006, Arbidol was approved for use in China.[4]

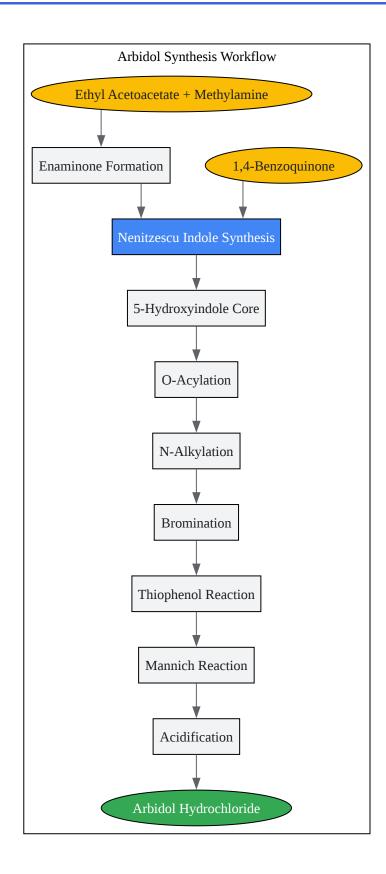
The development of Arbidol was a collaborative effort involving several Russian research institutions, including the Research Institute of Influenza, the Central Research Institute of Epidemiology, and the I.I. Mechnikov Research Institute of Vaccines and Sera.

Chemical Synthesis

The core of Arbidol's structure is a substituted indole ring. The most common and well-established synthetic route is based on the Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929.[1] This reaction involves the condensation of a benzoquinone with a β -aminocrotonic ester.

A widely cited pathway for Arbidol synthesis begins with the reaction of ethyl acetoacetate and methylamine to form an enaminone. This intermediate then undergoes a Nenitzescu condensation with 1,4-benzoquinone.[5] The resulting indole core is then subjected to a series of functional group modifications, including O-acylation, N-alkylation, bromination, a thiophenol reaction, and a Mannich reaction to introduce the dimethylaminomethyl group, followed by acidification to yield Arbidol hydrochloride.[5][6] The overall yield for this multi-step synthesis is reported to be in the range of 10% to 22.9%.[6]





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A generalized workflow for the synthesis of Arbidol Hydrochloride.



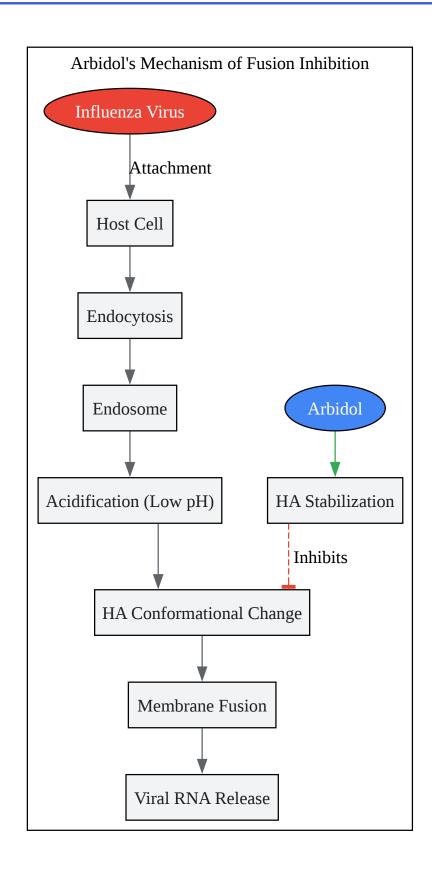
Mechanism of Antiviral Action: Fusion Inhibition

Arbidol's primary mechanism of action is the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[7] This is particularly effective against enveloped viruses like influenza.

The key target of Arbidol in influenza virus is the hemagglutinin (HA) glycoprotein, which is responsible for both binding to sialic acid receptors on the host cell and mediating membrane fusion upon endocytosis and acidification of the endosome.[8]

X-ray crystallography studies have revealed that Arbidol binds to a conserved hydrophobic cavity at the interface of the HA protomers in the stem region.[2][9] This binding stabilizes the prefusion conformation of HA, acting as a "molecular glue."[9] By doing so, Arbidol prevents the low pH-induced conformational changes necessary for the exposure of the fusion peptide and the subsequent fusion of the viral and endosomal membranes.[8] This effectively traps the virus in the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection cycle.





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Mechanism of action of Arbidol in inhibiting viral entry.



Preclinical Antiviral Activity

Arbidol has demonstrated broad-spectrum antiviral activity in vitro against a wide range of RNA and DNA viruses. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for Arbidol against various viruses from published studies.



| Virus Family | Virus | Strain | Cell Line | IC50 / EC50 (μΜ) | Reference |
|----------------------|--|-----------------------|------------|--------------------------------|-----------|
| Orthomyxoviri dae | Influenza A | A/PR/8/34 (H1N1) | MDCK | 2.7-13.8 μg/mL | [2] |
| Orthomyxoviri dae | Influenza A | Pandemic H1N1 | MDCK | 1.5-4.0 μg/mL | [4] |
| Orthomyxoviri dae | Influenza B | B/Shanghai/3 61/02 | MDCK | 2-8.5 μg/mL | [4] |
| Paramyxoviri dae | Respiratory Syncytial Virus (RSV) | - | HEL | 2.7-13.8 μg/mL | [2] |
| Picornavirida e | Rhinovirus | 14 | HEL | 2.7-13.8 μg/mL | [2] |
| Picornavirida e | Coxsackie B3 | - | HEL | 2.7-13.8 μg/mL | [2] |
| Adenoviridae | Adenovirus | 7 | HEL | >13.8 μg/mL* | [2] |
| Flaviviridae | Zika Virus (ZIKV) | MR766, Paraiba_01 | Vero | 10.57 ± 0.74 | [4] |
| Flaviviridae | West Nile Virus (WNV) | Eg101, 13- 104 | Vero | 18.78 ± 0.21 - 19.16 ± 0.29 | [4] |
| Flaviviridae | Tick-Borne Encephalitis Virus (TBEV) | Hypr | Vero | 18.67 ± 0.15 | [4] |
| Coronavirida e | HCoV-OC43 | - | Vero E6 | 9.0 ± 0.4 | [4][10] |
| Coronavirida e | HCoV-229E | - | Vero E6 | 10.0 ± 0.5 | [4][10] |
| Coronavirida e | SARS-CoV-2 | Dubrovka | Vero CCL81 | 15.37 ± 3.6 - 28.0 ± 1.0 | [4][10] |



*Note: Original data in μ g/mL. Conversion to μ M is approximate as the exact molecular weight used for calculation was not always specified.

Clinical Efficacy in Influenza

Numerous clinical trials, primarily conducted in Russia and China, have evaluated the efficacy and safety of Arbidol for the treatment and prophylaxis of influenza. The ARBITR study, a multicenter, double-blind, randomized, placebo-controlled trial, is a key example.



| Clinical Trial | Population | Intervention | Key Efficacy Outcomes | Reference |
|--|--|--|---|-----------|
| ARBITR Study (Preliminary Results) | 119 adults with influenza | Arbidol (200 mg, 4x/day for 5 days) vs. Placebo | - 23.8% of Arbidol group had symptom resolution within 60 hours vs. 4.2% in placebo group (p < 0.05) Reduced severity of illness, catarrhal symptoms, and intoxication Significantly reduced viral shedding on day 4 (25% in Arbidol group vs. 53% in placebo group, p < 0.05). | [11] |
| Wang et al., 2025 | 232 adults with influenza-like illness | Arbidol (200 mg, 3x/day for 5 days) vs. Placebo | - Median duration of illness was 72.0 hours in the Arbidol group vs. 96.0 hours in the placebo group. | [1] |
| Multicenter, Open-Label Study | 412 patients with influenza-like cases | Arbidol vs. Oseltamivir | - No significant difference in mean time to fever remission (59.24 h for Arbidol vs. 61.05 h for Oseltamivir) No | [7] |



significant difference in mean time to

symptom

remission (57.31

h for Arbidol vs.

62.02 h for

Oseltamivir).-

Fewer adverse

events reported

in the Arbidol

group.

Immunomodulatory Effects

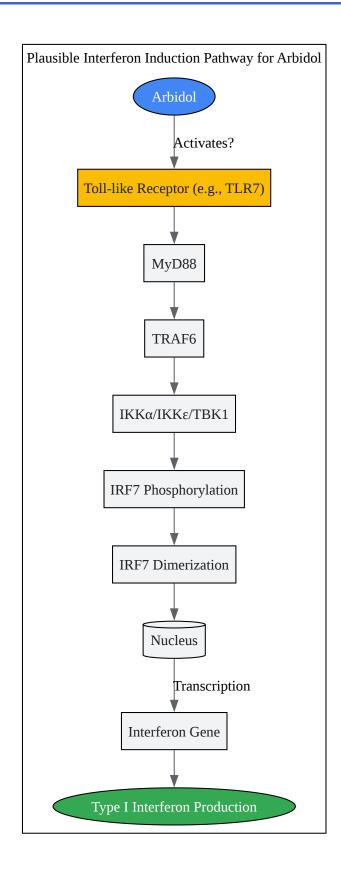
In addition to its direct antiviral activity, Arbidol exhibits immunomodulatory properties.[7] These effects contribute to its overall therapeutic benefit by enhancing the host's immune response to viral infections.

The key immunomodulatory actions of Arbidol include:

- Interferon Induction: Arbidol has been shown to induce the production of interferons (IFNs), which are critical signaling proteins in the innate immune response to viruses.[6]
- Phagocyte Activation: The drug enhances the phagocytic activity of macrophages, which are essential for clearing viral particles and infected cells.[7][12]
- Modulation of Lymphocyte Populations: In patients with compromised immunity, Arbidol treatment has been associated with an improvement in immunological parameters, including the counts of CD4+ and CD8+ T lymphocytes and B lymphocytes.[6]

The precise signaling pathways through which Arbidol exerts these effects are still under investigation. However, it is plausible that Arbidol may trigger innate immune sensors, such as Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades that involve adaptor proteins like MyD88 and transcription factors like IRF7, ultimately resulting in the production of type I interferons.





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A plausible signaling pathway for Arbidol-induced interferon production.



Detailed Experimental Protocols X-ray Crystallography of Arbidol-Hemagglutinin Complex

This protocol is based on the methodology used to determine the crystal structure of Arbidol in complex with influenza hemagglutinin.[1]

Objective: To elucidate the three-dimensional structure of the Arbidol-HA complex to understand the molecular basis of inhibition.

Materials:

- Purified recombinant hemagglutinin (e.g., from H3N2 or H7N9 strains)
- Arbidol
- Crystallization screening solutions (e.g., PEG 3350, ammonium sulfate)
- Cryoprotectant (e.g., glycerol)
- · X-ray diffraction equipment

Procedure:

- Protein Expression and Purification: Express recombinant HA in a suitable system (e.g., baculovirus-infected insect cells or mammalian cells). Purify the HA protein using affinity and size-exclusion chromatography.
- Crystallization: Concentrate the purified HA to approximately 10 mg/mL. Set up crystallization screens using the sitting-drop vapor diffusion method. For H7 HA, typical conditions are 17-20% (w/v) PEG 3350, 0.2 M ammonium acetate, pH 8.0, at 20°C. For H3 HA, typical conditions are 2.0 M ammonium sulfate, 100 mM sodium cacodylate, 200 mM sodium chloride, pH 6.5, at 20°C.
- Soaking: Once diffraction-quality crystals are obtained (typically within 3-7 days), soak them in a solution containing Arbidol.



- Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
- Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.

Hemagglutinin-Mediated Fusion Inhibition Assay (Lipid Mixing Assay)

This protocol is a generalized method to assess the ability of Arbidol to inhibit HA-mediated membrane fusion.[2]

Objective: To quantify the inhibition of viral membrane fusion with target liposomes by Arbidol.

Materials:

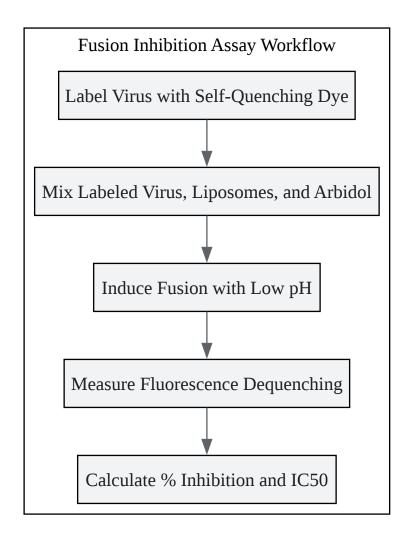
- Purified influenza virus particles
- Lipophilic fluorescent dye (e.g., octadecylrhodamine B chloride, R18)
- Target liposomes (e.g., composed of phosphatidylcholine, cholesterol, and a fluorescent label)
- Arbidol
- Fluorimeter
- · Acidic buffer

Procedure:

- Virus Labeling: Label purified virus particles with a self-quenching concentration of a lipophilic fluorescent dye (e.g., R18).
- Reaction Setup: In a fluorescence cuvette, mix the dye-labeled virus with target liposomes.
- Arbidol Incubation: Add Arbidol at various concentrations to the virus-liposome mixture and incubate.



- Fusion Induction: Trigger fusion by adding an acidic buffer to lower the pH of the solution, mimicking the endosomal environment.
- Fluorescence Measurement: Monitor the increase in fluorescence intensity over time. The dequenching of the fluorescent dye, which occurs upon its dilution into the target liposome membrane during fusion, is a measure of lipid mixing.
- Data Analysis: Calculate the percentage of fusion inhibition at different Arbidol concentrations to determine the IC50 value.



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Experimental workflow for a fusion inhibition assay.

Conclusion



Arbidol (Umifenovir) represents a significant achievement in antiviral drug discovery, with a long history of clinical use and a well-characterized, unique mechanism of action. Its ability to inhibit viral entry by stabilizing the prefusion conformation of hemagglutinin provides a durable target for antiviral therapy. Furthermore, its immunomodulatory properties contribute to its overall efficacy. This technical guide has provided a comprehensive overview of the discovery, development, and scientific underpinnings of Arbidol, intended to serve as a valuable resource for the scientific community engaged in the ongoing effort to combat viral diseases.

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